Esterase Resistance vs. 2-Naphthyl Decanoate
2-Naphthyl myristate and 2-naphthyl laurate are not hydrolysed by 1 U/mL of serum carboxylesterase or pseudocholinesterase, whereas 2-naphthyl decanoate (C10) is actively cleaved under identical conditions. Among the esterase-resistant pair, myristate exhibits a slower rate of residual hydrolysis by serum esterase compared with laurate, providing superior selectivity for pancreatic lipase measurement [1][2].
| Evidence Dimension | Hydrolysis by 1 U/mL serum carboxylesterase/pseudocholinesterase |
|---|---|
| Target Compound Data | No detectable hydrolysis (2-naphthyl myristate, C14); No detectable hydrolysis (2-naphthyl laurate, C12) |
| Comparator Or Baseline | 2-Naphthyl decanoate (C10): actively hydrolysed under identical conditions |
| Quantified Difference | Binary: hydrolysis absent (C12, C14) vs. present (C10); myristate further slower than laurate in residual esterase hydrolysis rate |
| Conditions | Tris buffer pH 9.0, 50 mM sodium cholate, 0.5 mM albumin; membrane-covered electrode at 0.4 V [2]; colorimetric assay with well-buffered sodium cholate [1] |
Why This Matters
Procurement of 2-naphthyl myristate rather than decanoate or laurate ensures lipase-selective detection free from esterase false-positives in complex biological matrices such as serum.
- [1] Kramer, S.P., Bartalos, M., Karpa, J.N., Mindel, J.S., Chang, A., Seligman, A.M. Development of a clinically useful colorimetric method for serum lipase. Journal of Surgical Research 4: 23–35 (1964). PMID: 14106389. View Source
- [2] Amperometric determination of lipase activity in serum using 2-naphthyl laurate as a substrate. Bunseki Kagaku 42(8): 491–495 (1993). View Source
